molecular formula C13H17N3O3 B5807637 (2-METHYL-3-NITROPHENYL)(4-METHYLPIPERAZINO)METHANONE

(2-METHYL-3-NITROPHENYL)(4-METHYLPIPERAZINO)METHANONE

Cat. No.: B5807637
M. Wt: 263.29 g/mol
InChI Key: NJDOSXHNWUATAD-UHFFFAOYSA-N
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Description

(2-METHYL-3-NITROPHENYL)(4-METHYLPIPERAZINO)METHANONE is a synthetic organic compound with the molecular formula C12H15N3O3 It is characterized by the presence of a nitrophenyl group and a methylpiperazino group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-METHYL-3-NITROPHENYL)(4-METHYLPIPERAZINO)METHANONE typically involves the reaction of 2-methyl-3-nitrobenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions

(2-METHYL-3-NITROPHENYL)(4-METHYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methanone group can participate in nucleophilic substitution reactions, where the piperazine ring can be replaced by other nucleophiles.

    Oxidation: The methyl group on the piperazine ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

    Reduction: (2-METHYL-3-AMINOPHENYL)(4-METHYLPIPERAZINO)METHANONE.

    Substitution: Various substituted methanone derivatives depending on the nucleophile used.

    Oxidation: (2-METHYL-3-NITROPHENYL)(4-CARBOXYLPIPERAZINO)METHANONE.

Scientific Research Applications

(2-METHYL-3-NITROPHENYL)(4-METHYLPIPERAZINO)METHANONE has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of (2-METHYL-3-NITROPHENYL)(4-METHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can form hydrogen bonds with amino acid residues in the active site of enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-METHYL-3-NITROPHENYL)(4-BENZOYLPIPERAZINO)METHANONE: Similar structure but with a benzoyl group instead of a methyl group on the piperazine ring.

    (2-METHYL-3-NITROPHENYL)(4-NITROPIPERAZINO)METHANONE: Contains an additional nitro group on the piperazine ring.

    (2-METHYL-3-NITROPHENYL)(4-HYDROXYPIPERAZINO)METHANONE: Features a hydroxyl group on the piperazine ring.

Uniqueness

(2-METHYL-3-NITROPHENYL)(4-METHYLPIPERAZINO)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitrophenyl group and a methylpiperazino group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

(2-methyl-3-nitrophenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-10-11(4-3-5-12(10)16(18)19)13(17)15-8-6-14(2)7-9-15/h3-5H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDOSXHNWUATAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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